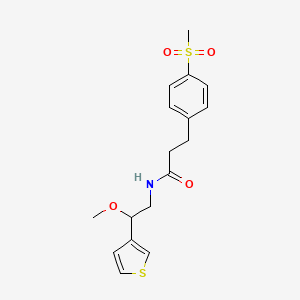

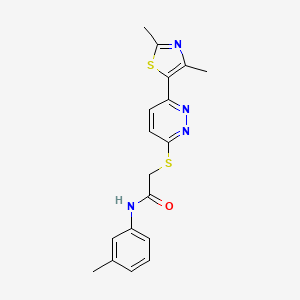

![molecular formula C17H20N2O B2891031 4-[(4-Phenylpiperazin-1-yl)methyl]phenol CAS No. 82965-59-1](/img/structure/B2891031.png)

4-[(4-Phenylpiperazin-1-yl)methyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a piperazine derivative was synthesized via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a benzimidazole–piperazine hybrid was determined using the Elevated Plus Maze test and hole board test in mice . All compounds showed good docking scores and in vivo anxiolytic activity .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound had a yield of 57%, melting point of 162–165 °C, and various IR ranges .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

- 4-[(4-Phenylpiperazin-1-yl)methyl]phenol and similar compounds are utilized in synthesizing various complex structures, particularly with copper(II). These structures exhibit unique electrochemical and magnetic properties, as seen in the synthesis of phenoxo-bridged dicopper(II) complexes with related ligands, demonstrating distinct quasireversible redox peaks and antiferromagnetic interaction between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Catalytic and Biological Activity

- Derivatives of this compound are explored for their catalytic activity. For instance, certain complexes have been studied as models for catechol oxidase, an enzyme involved in the oxidation of catechol, showing increased activity with the introduction of a thioether group near the metal site (Merkel et al., 2005).

- Additionally, the antitussive activity of analogs of this compound has been evaluated, with some compounds showing significant effects in suppressing cough in animal models (Tian, 2006).

Pharmaceutical Research

- In pharmaceutical research, this compound and its derivatives have been studied for their potential as inhibitors of tubulin polymerization, a process critical in cell division. Certain analogs have exhibited strong antiproliferative properties against various cancer cell lines (Prinz et al., 2017).

- Research has also been conducted on the tuberculostatic activity of derivatives, exploring their effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Foks et al., 2004).

Chemical and Spectroscopic Analysis

- The compound is also a subject of interest in chemical analysis, used in identifying phenols through the formation of salts with N-methylpiperazine and N-phenylpiperazine, aiding in characterizing phenols based on their physical properties (Yung, Whitehouse, & Lo, 1970).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such as α-glycosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds may inhibit the activity of α-glycosidase and acetylcholinesterase . This inhibition could alter the normal functioning of these enzymes, leading to changes in carbohydrate metabolism and neurotransmission.

Result of Action

The inhibition of α-glycosidase and acetylcholinesterase by similar compounds suggests potential effects on carbohydrate metabolism and neurotransmission . These effects could manifest as changes in energy production and neural signaling, respectively.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on similar compounds could involve the design, synthesis, and evaluation of more derivatives with potential therapeutic applications. For instance, compounds exhibiting outstanding anxiolytic efficacy in both computational simulations and live subjects could be considered as lead compounds for the development of drugs for Alzheimer’s disease .

Eigenschaften

IUPAC Name |

4-[(4-phenylpiperazin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFAXWKHIJAKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

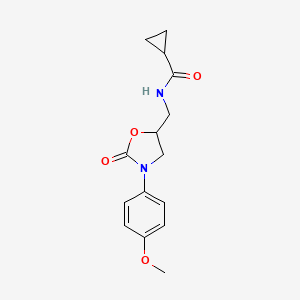

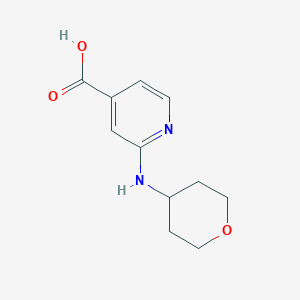

![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)

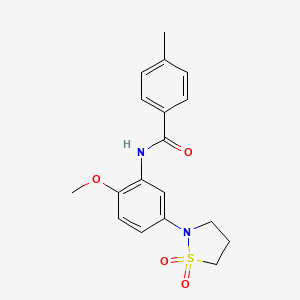

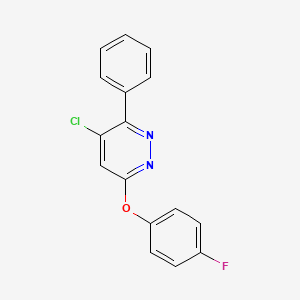

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)

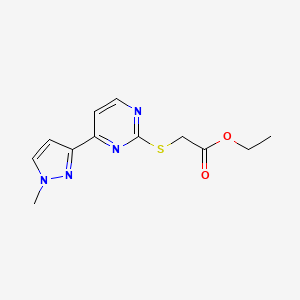

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)

![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)

![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)